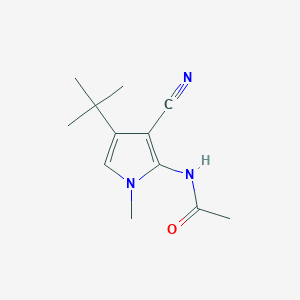
1-(4-methoxy-3-nitrobenzoyl)-4-phenylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methoxy-3-nitrobenzoyl)-4-phenylpiperazine (MNPP) is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Mechanism of Action
1-(4-methoxy-3-nitrobenzoyl)-4-phenylpiperazine exerts its pharmacological effects by interacting with various receptors in the central nervous system, including dopamine and serotonin receptors. 1-(4-methoxy-3-nitrobenzoyl)-4-phenylpiperazine has been shown to act as a partial agonist at dopamine D2 receptors and a full agonist at serotonin 5-HT1A receptors. The activation of these receptors leads to a modulation of neurotransmitter release, resulting in various physiological and behavioral effects.
Biochemical and Physiological Effects
1-(4-methoxy-3-nitrobenzoyl)-4-phenylpiperazine has been shown to have various biochemical and physiological effects. In animal studies, 1-(4-methoxy-3-nitrobenzoyl)-4-phenylpiperazine has been shown to increase locomotor activity, induce hypothermia, and decrease body weight. 1-(4-methoxy-3-nitrobenzoyl)-4-phenylpiperazine has also been shown to have anxiolytic and antidepressant-like effects in animal models. In vitro studies have shown that 1-(4-methoxy-3-nitrobenzoyl)-4-phenylpiperazine can inhibit the growth of cancer cells and reduce the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
1-(4-methoxy-3-nitrobenzoyl)-4-phenylpiperazine has several advantages for lab experiments, including its high purity, stability, and well-defined pharmacological profile. 1-(4-methoxy-3-nitrobenzoyl)-4-phenylpiperazine is also easy to synthesize and can be obtained in large quantities. However, 1-(4-methoxy-3-nitrobenzoyl)-4-phenylpiperazine has some limitations, including its relatively low potency and selectivity for specific receptor subtypes. 1-(4-methoxy-3-nitrobenzoyl)-4-phenylpiperazine can also exhibit off-target effects at high concentrations, which can complicate data interpretation.
Future Directions
There are several future directions for 1-(4-methoxy-3-nitrobenzoyl)-4-phenylpiperazine research. One potential direction is to investigate the structure-activity relationship of 1-(4-methoxy-3-nitrobenzoyl)-4-phenylpiperazine and its analogs to identify more potent and selective compounds. Another direction is to explore the therapeutic potential of 1-(4-methoxy-3-nitrobenzoyl)-4-phenylpiperazine in various disease models, including cancer, Alzheimer's disease, and schizophrenia. Additionally, 1-(4-methoxy-3-nitrobenzoyl)-4-phenylpiperazine can be used as a tool to study the function of other neurotransmitter receptors and their role in various physiological and behavioral processes.
Synthesis Methods
1-(4-methoxy-3-nitrobenzoyl)-4-phenylpiperazine can be synthesized by reacting 4-methoxy-3-nitrobenzoic acid with phenylpiperazine in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The reaction yields 1-(4-methoxy-3-nitrobenzoyl)-4-phenylpiperazine as a white solid with a high yield and purity.
Scientific Research Applications
1-(4-methoxy-3-nitrobenzoyl)-4-phenylpiperazine has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, 1-(4-methoxy-3-nitrobenzoyl)-4-phenylpiperazine has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and schizophrenia. In neuroscience, 1-(4-methoxy-3-nitrobenzoyl)-4-phenylpiperazine has been used as a tool to study the function of various neurotransmitter receptors, including dopamine and serotonin receptors. In pharmacology, 1-(4-methoxy-3-nitrobenzoyl)-4-phenylpiperazine has been used as a reference compound to evaluate the activity of other piperazine derivatives.
properties
IUPAC Name |
(4-methoxy-3-nitrophenyl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-25-17-8-7-14(13-16(17)21(23)24)18(22)20-11-9-19(10-12-20)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHIFKIMRXOVHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxy-3-nitrophenyl)(4-phenylpiperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5528763.png)
![4-methyl-2-{2-oxo-2-[2-(trifluoromethyl)-1-pyrrolidinyl]ethyl}-1(2H)-phthalazinone](/img/structure/B5528768.png)
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N-methyl-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5528774.png)
![N-[rel-(3R,4S)-4-cyclopropyl-1-(6-cyclopropyl-4-pyrimidinyl)-3-pyrrolidinyl]-3-(methylthio)propanamide hydrochloride](/img/structure/B5528782.png)
![4,4'-(9,10,11,11a-tetrahydrobenzo[a]oxanthrene-5,7a(8H)-diyl)dimorpholine](/img/structure/B5528797.png)



![{4-[3-(1,3-benzothiazol-2-yl)propanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5528819.png)

![1-(2-aminoethyl)-N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5528843.png)
![4-(4-{[3-(2,6-dimethylphenoxy)-1-azetidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5528849.png)